methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate is a complex organic compound with a unique structure It contains a benzoxazine ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate involves several steps. The starting materials typically include a benzoxazine derivative and a methylbenzoate derivative. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the benzoxazine ring. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Chemical Reactions Analysis
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoxazine ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate involves its interaction with specific molecular targets. The benzoxazine ring can interact with enzymes and proteins, inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-[(2R)-4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido]benzoate: This compound has a similar structure but contains a chlorine atom.
Methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-chlorobenzoate: This compound has a chlorine atom in place of a methyl group. The uniqueness of methyl 3-(4-methanesulfonyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-amido)-2-methylbenzoate lies in its specific substitution pattern and the presence of the sulfonyl group, which can significantly influence its chemical and biological properties.
Properties
Molecular Formula |
C20H22N2O6S |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-methyl-3-[(6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H22N2O6S/c1-12-8-9-17-16(10-12)22(29(4,25)26)11-18(28-17)19(23)21-15-7-5-6-14(13(15)2)20(24)27-3/h5-10,18H,11H2,1-4H3,(H,21,23) |
InChI Key |
YFTQMSGCQJZPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC(=C3C)C(=O)OC |
Origin of Product |
United States |
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